molecular formula C9H14N2 B12874045 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole CAS No. 1653-74-3

2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole

Cat. No.: B12874045
CAS No.: 1653-74-3
M. Wt: 150.22 g/mol
InChI Key: BSNFRFHDDGCRMB-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole is a heterocyclic organic compound with the molecular formula C10H14N2 It is known for its structural similarity to nicotine and is often referred to as a nicotine analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole typically involves the reaction of pyrrole with 1-methylpyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyrrole is treated with 1-methylpyrrolidine in the presence of a catalyst such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

For industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of this compound by passing the reactants through a reactor in a continuous stream. This approach not only increases yield but also reduces the reaction time and waste generated .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through pathways involving calcium ion influx and subsequent cellular responses .

Comparison with Similar Compounds

Properties

CAS No.

1653-74-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)-1H-pyrrole

InChI

InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h2,4,6,9-10H,3,5,7H2,1H3

InChI Key

BSNFRFHDDGCRMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC=CN2

Origin of Product

United States

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